molecular formula C18H22N2O3 B8538287 2-tert-Butyl-4-methoxy-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 195314-31-9

2-tert-Butyl-4-methoxy-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B8538287
CAS No.: 195314-31-9
M. Wt: 314.4 g/mol
InChI Key: SETKJQCDCTXWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl-4-methoxy-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a useful research compound. Its molecular formula is C18H22N2O3 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

195314-31-9

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

2-tert-butyl-4-methoxy-6-[(4-methoxyphenyl)diazenyl]phenol

InChI

InChI=1S/C18H22N2O3/c1-18(2,3)15-10-14(23-5)11-16(17(15)21)20-19-12-6-8-13(22-4)9-7-12/h6-11,21H,1-5H3

InChI Key

SETKJQCDCTXWQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)OC)N=NC2=CC=C(C=C2)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

p-Anisidine (257 g) was dissolved in 514 ml of conc. hydrochloric acid, and under ice-cooling, 1530 ml of an aqueous solution containing 158 g of sodium nitrite was added dropwise to the solution. This mixture was added dropwise under ice-cooling to 3000 ml of an aqueous solution containing 356 g of 4-methoxy-2-tert-butylphenol and 416 g of sodium hydroxide. The resulting mixture was stirred at the same temperature for 15 minutes. Conc. hydrochloric acid (about 400 ml) was added dropwise to the reaction mixture to adjust pH of the mixture to 3, and the precipitated crystals were collected by filtration. The crystals were washed and dried, and recrystallized from a mixed solution of chloroform and ethanol to give 400 g of 2-(4-methoxyphenylazo)-4-methoxy-6-tert-butylphenol (yield: 64%, melting point: 125°-127° C., IR: 1600 cm-1).
Quantity
257 g
Type
reactant
Reaction Step One
Quantity
514 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
1530 mL
Type
reactant
Reaction Step Two
Quantity
158 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
3000 mL
Type
reactant
Reaction Step Three
Quantity
356 g
Type
reactant
Reaction Step Four
Quantity
416 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

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